molecular formula C8H13FO4 B2900675 2-Fluoro-2-(3-methylbutyl)propanedioic acid CAS No. 2098024-15-6

2-Fluoro-2-(3-methylbutyl)propanedioic acid

Cat. No.: B2900675
CAS No.: 2098024-15-6
M. Wt: 192.186
InChI Key: QZBHLYHUZYAUDZ-UHFFFAOYSA-N
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Description

It is known for its unique properties and structural complexity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Fluorination: Introduction of the fluoro group using reagents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).

    Alkylation: Addition of the 3-methylbutyl group through alkylation reactions using alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production methods for 2-Fluoro-2-(3-methylbutyl)propanedioic acid are not well-documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-methylbutyl)propanedioic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the fluoro group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Replacement of the fluoro group with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of 2-(3-methylbutyl)propanedioic acid.

    Substitution: Formation of substituted propanedioic acids with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-methylbutyl)propanedioic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoromalonic acid: Similar structure but lacks the 3-methylbutyl group.

    2-(3-Methylbutyl)malonic acid: Similar structure but lacks the fluoro group.

    2-Fluoro-2-methylpropanedioic acid: Similar structure but has a methyl group instead of the 3-methylbutyl group.

Uniqueness

2-Fluoro-2-(3-methylbutyl)propanedioic acid is unique due to the presence of both the fluoro and 3-methylbutyl groups, which confer distinct chemical and physical properties. These unique features make it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-2-(3-methylbutyl)propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO4/c1-5(2)3-4-8(9,6(10)11)7(12)13/h5H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBHLYHUZYAUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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